molecular formula C13H21NO2 B13288187 (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol

(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol

Cat. No.: B13288187
M. Wt: 223.31 g/mol
InChI Key: HWHMWXAXIFUCRV-CYBMUJFWSA-N
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Description

(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and 3-methyl-2-butanone.

    Reductive Amination: The primary synthetic route involves a reductive amination reaction where 4-methoxybenzylamine reacts with 3-methyl-2-butanone in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process under controlled conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.

    Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents under anhydrous conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like ether or THF.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to its functional groups, such as hydroxyl and amino groups, which can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol: The enantiomer of the compound with different stereochemistry.

    4-Methoxybenzylamine: A precursor in the synthesis of the compound.

    3-Methyl-2-butanone: Another precursor used in the synthesis.

Uniqueness

(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol

InChI

InChI=1S/C13H21NO2/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11/h4-7,10,13-15H,8-9H2,1-3H3/t13-/m1/s1

InChI Key

HWHMWXAXIFUCRV-CYBMUJFWSA-N

Isomeric SMILES

CC(C)[C@@H](CO)NCC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(CO)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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